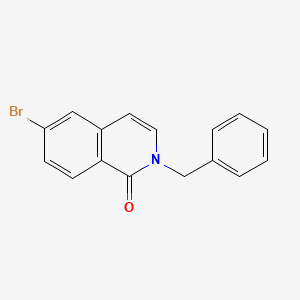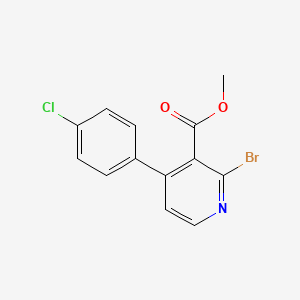
2-Benzyl-6-bromo-isoquinolin-1-one
Overview
Description
2-Benzyl-6-bromo-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-bromo-isoquinolin-1-one typically involves the bromination of isoquinoline derivatives. One common method is the reaction of 2-benzyl-isoquinolin-1-one with bromine in the presence of a suitable solvent like nitrobenzene . The reaction conditions usually require heating to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-bromo-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is commonly used for the bromination of isoquinoline derivatives.
Nucleophilic Substitution: Reagents like ethylenediamine and hydrazine are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
2-Benzyl-6-bromo-isoquinolin-1-one has several scientific research applications:
Chemosensors: The compound and its derivatives are used in the development of chemosensors for detecting anions and cations.
Pharmaceuticals: Isoquinoline derivatives are known for their pharmacological activities, including anticancer, antibacterial, and antiviral properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-bromo-isoquinolin-1-one in chemosensors involves the photoinduced electron transfer (PET) effect . The compound’s structure allows it to interact with specific ions, leading to changes in its electronic properties and enabling the detection of target analytes. In pharmaceuticals, the exact mechanism would depend on the specific biological target and the nature of the interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-isoquinoline: Another brominated isoquinoline derivative with similar reactivity.
2-Benzyl-isoquinolin-1-one: Lacks the bromine atom but shares the benzyl group, affecting its reactivity and applications.
Uniqueness
2-Benzyl-6-bromo-isoquinolin-1-one is unique due to the presence of both benzyl and bromine groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound in the synthesis of diverse derivatives with specific properties and applications.
Properties
IUPAC Name |
2-benzyl-6-bromoisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGABNNMLDZJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3241556.png)


![1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine](/img/structure/B3241565.png)







